molecular formula C8H11NO2 B073307 Hexahydrophthalimide CAS No. 1444-94-6

Hexahydrophthalimide

Cat. No. B073307
CAS RN: 1444-94-6
M. Wt: 153.18 g/mol
InChI Key: WLDMPODMCFGWAA-UHFFFAOYSA-N
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Description

Hexahydrophthalimide is a solid compound . It is also known as 1,2-Cyclohexanedicarboximide .


Synthesis Analysis

Hexahydrophthalimide–benzothiazole hybrids have been synthesized as a new class of protoporphyrinogen oxidase inhibitors . These compounds were characterized by elemental analyses, 1H NMR, and ESI-MS spectroscopy .


Molecular Structure Analysis

The molecular formula of Hexahydrophthalimide is C8H11NO2 . Its molecular weight is 153.18 .


Chemical Reactions Analysis

Hexahydrophthalimide Glutarimide is an amide . Amides/imides react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .


Physical And Chemical Properties Analysis

Hexahydrophthalimide is a solid at 20 degrees Celsius . It is insoluble in water . It has a melting point ranging from 135.0 to 139.0 degrees Celsius .

Scientific Research Applications

Advanced Materials and Coatings

Hexahydrophthalimide derivatives have been explored for creating advanced materials with specific properties. For instance, a novel superhydrophobic electroactive fluorinated polyimide synthesized from aniline trimer and hexafluoroisopropylidene diphthalic anhydride exhibited high water contact angles and potential for anticorrosion coatings (Tsao-Cheng Huang et al., 2017). Such materials have promising applications in protecting metals from corrosion, highlighting the role of hexahydrophthalimide derivatives in developing new protective coatings.

Biochemical Interactions

The binding interactions of hexahydrophthalic anhydride (a closely related compound) with human serum albumin (HSA) have been studied, revealing insights into potential allergenic chemical structures and the development of methods for biological monitoring of exposure (M. Kristiansson et al., 2003). Understanding these interactions is crucial for assessing the allergenic potential of industrial chemicals and for developing safer materials.

Sensing and Imaging

Hexahydrophthalimide derivatives have been employed in designing sensors for biological and environmental monitoring. A naphthalimide derivative containing hexanoic acid and boronate groups showed selective and sensitive detection of glucose in water, demonstrating potential for biomedical applications and glucose monitoring in diabetic patients (Youming Shen et al., 2015). Additionally, fluorescent chemosensors based on naphthalimide derivatives have been developed for detecting heavy metals and biological thiols, indicating their broad applicability in environmental and biological contexts (Chun-Yan Li et al., 2012).

Synthetic Methods and Intermediate Applications

Research on improving synthetic methods for hexahydrophthalimide derivatives reveals their importance as intermediates in pharmaceutical synthesis. An improved synthesis method of cis-hexahydroisoindoline, an intermediate of mitiglinide, showcases the ongoing efforts to enhance the efficiency and yield of pharmaceutical intermediates production (Zhuang Xiong et al., 2006).

Drug Delivery and Biomedical Research

Safety And Hazards

Hexahydrophthalimide Glutarimide is probably combustible . It is air sensitive and moisture sensitive . It should be stored under inert gas .

Future Directions

Hexahydrophthalimide–benzothiazole hybrids have been synthesized as a new class of protoporphyrinogen oxidase inhibitors . This suggests that Hexahydrophthalimide could have potential applications in the development of new PPO inhibitors .

properties

IUPAC Name

3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDMPODMCFGWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883674
Record name 1H-Isoindole-1,3(2H)-dione, hexahydro-
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,2-Cyclohexanedicarboximide

CAS RN

1444-94-6, 7506-66-3
Record name Hexahydro-1H-isoindole-1,3(2H)-dione
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Record name 1H-Isoindole-1,3(2H)-dione, hexahydro-
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Record name cis-Hexahydrophthalimide
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Synthesis routes and methods I

Procedure details

A mixture of 1,2-cyclohexanedicarboxylic anhydride (3 g; 19.5 mmol) and 29% aqueous ammonia (3.4 g) was heated and kept at an inner temperature of 180°-190° C. for 2 hours to give cyclohexane-1,2-dicarboximide. M.P. 132°-136° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of (3aR,7aS)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (3.0 g, 19.9 mmol) and 10% Pd/C (300 mg) in MeOH (100 mL) was shaken in an H2 atmosphere (300 psi) in a Parr apparatus for 24 h. The reaction mixture was filtrated and the liquids concentrated to dryness, affording the title compound (2.6 g, 16.99 mmol), that was sued without any further purification, as a white powder.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

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